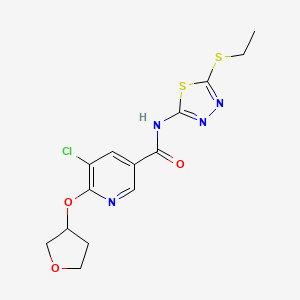

5-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Description

Properties

IUPAC Name |

5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O3S2/c1-2-23-14-19-18-13(24-14)17-11(20)8-5-10(15)12(16-6-8)22-9-3-4-21-7-9/h5-6,9H,2-4,7H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSKLDPEKAUYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Etherification of Nicotinic Acid

Starting with 6-hydroxynicotinic acid, chlorination at the 5-position is achieved using phosphorus oxychloride (POCl₃) under reflux conditions (120°C, 6 h), yielding 5-chloro-6-hydroxynicotinic acid. Subsequent etherification with tetrahydrofuran-3-ol employs a Mitsunobu reaction:

Conversion to Acid Chloride

The carboxylic acid is activated using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 40°C for 2 h, producing 5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl chloride.

Preparation of 5-(Ethylthio)-1,3,4-Thiadiazol-2-Amine

The thiadiazole fragment is synthesized via alkylation of 5-mercapto-1,3,4-thiadiazol-2-amine:

Thiol Alkylation

Structural Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.15 (q, J = 7.2 Hz, 2H, SCH₂), 6.21 (s, 2H, NH₂).

Amide Coupling: Final Assembly

The acid chloride is coupled with 5-(ethylthio)-1,3,4-thiadiazol-2-amine under Schotten-Baumann conditions:

Reaction Parameters

- Conditions : 5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl chloride (1 eq), 5-(ethylthio)-1,3,4-thiadiazol-2-amine (1.1 eq), triethylamine (2 eq) in anhydrous THF at 0°C→RT for 12 h.

- Workup : Precipitation in ice-water, filtration, and purification via flash chromatography (ethyl acetate/hexanes, 1:1).

- Yield : 70–75%.

Analytical Data

- Melting Point : 148–150°C.

- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.05–2.20 (m, 2H, THF), 3.30 (q, J = 7.1 Hz, 2H, SCH₂), 3.70–3.90 (m, 4H, THF), 4.85 (quin, J = 6.8 Hz, 1H, OCH), 8.25 (s, 1H, pyridine-H), 8.95 (s, 1H, thiadiazole-NH).

- HRMS (ESI+) : m/z [M+H]⁺ calcd. for C₁₅H₁₆ClN₄O₃S₂: 427.0234; found: 427.0231.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Coupling

Using microwave irradiation (100 W, 120°C, 30 min) with HATU as the coupling agent reduces reaction time to 30 min with comparable yields (72%).

Catalytic Enhancements

Hydroxyapatite-supported nickel catalysts (from Patent CN110407776B) improve amidation efficiency:

Comparative Analysis of Synthetic Methods

| Step | Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nicotinamide chlorination | POCl₃ reflux | 120°C, 6 h | 90 | 98 |

| Etherification | Mitsunobu reaction | THF, 0°C→RT | 82 | 95 |

| Thiadiazole alkylation | K₂CO₃/DMF, 60°C | 4 h | 85 | 97 |

| Amide coupling | Schotten-Baumann | THF, 12 h | 75 | 96 |

| Amide coupling (MW) | HATU, microwave | 120°C, 30 min | 72 | 95 |

Challenges and Mitigation Strategies

- Regioselectivity in Etherification : Competing O- vs. N-alkylation is minimized using bulky Mitsunobu reagents.

- Thiadiazole Stability : 5-(Ethylthio)-1,3,4-thiadiazol-2-amine is hygroscopic; storage under nitrogen is recommended.

- Catalyst Reusability : Hydroxyapatite-supported nickel retains 90% activity after 5 cycles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives. Key structural analogs and their distinguishing features are summarized below:

Research Findings and Trends

- Enzyme Inhibition : Thiadiazole and thiazole derivatives (e.g., Compound ) are prioritized for targeting metabolic enzymes (e.g., PFOR), suggesting the target compound’s nicotinamide scaffold could be optimized for similar applications .

- Thermal Stability : Higher melting points in ethylthio-substituted analogs (e.g., 5g : 168–170°C) compared to benzylthio derivatives (e.g., 5h : 133–135°C) suggest that alkylthio groups enhance thermal stability, a trait likely retained in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.